molecular formula C32H37Cl2N2PRuS B12091694 Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)

Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)

Cat. No.: B12091694
M. Wt: 684.7 g/mol
InChI Key: HAOMLOCOXAKHBP-UHFFFAOYSA-L
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Description

Dichloro[rel-[N(S)]-N-[2-[®-phenylthio-kappaS]ethyl]-1-pyrrolidineethanamine-kappaNN1,kappaN1ruthenium(II) is an organometallic compound that features a ruthenium center coordinated with various ligands, including dichloro, phenylthio, pyrrolidineethanamine, and triphenylphosphine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex organometallic compound typically involves multiple steps, including the preparation of ligands and their subsequent coordination to the metal center. Common synthetic routes may include:

    Ligand Preparation: Synthesizing the ligands such as phenylthio and pyrrolidineethanamine.

    Coordination to Ruthenium: Reacting the ligands with a ruthenium precursor, often in the presence of a base or under inert atmosphere conditions.

    Purification: Purifying the final product using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of such compounds may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where the ruthenium center changes its oxidation state.

    Reduction: Reduction reactions may also occur, often involving the reduction of the metal center or ligands.

    Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Hydrogen gas, hydrazine, or sodium borohydride.

    Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions may produce new organometallic compounds with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions.

    Materials Science:

Biology and Medicine

    Anticancer Agents: Organometallic compounds with ruthenium have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death.

    Imaging Agents: Potential use in medical imaging due to the unique properties of ruthenium complexes.

Industry

    Chemical Synthesis: Used in the synthesis of fine chemicals and pharmaceuticals.

    Environmental Applications: Potential use in environmental remediation processes.

Mechanism of Action

The mechanism by which the compound exerts its effects often involves coordination to biological molecules, such as DNA or proteins. The ruthenium center can interact with these molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the ligands and the overall structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium complex with different ligands.

    Ruthenium(II) tris(bipyridine): A well-known ruthenium complex used in photochemistry and electrochemistry.

Properties

Molecular Formula

C32H37Cl2N2PRuS

Molecular Weight

684.7 g/mol

IUPAC Name

dichlororuthenium;N-(2-phenylsulfanylethyl)-2-pyrrolidin-1-ylethanamine;triphenylphosphane

InChI

InChI=1S/C18H15P.C14H22N2S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-14(7-3-1)17-13-9-15-8-12-16-10-4-5-11-16;;;/h1-15H;1-3,6-7,15H,4-5,8-13H2;2*1H;/q;;;;+2/p-2

InChI Key

HAOMLOCOXAKHBP-UHFFFAOYSA-L

Canonical SMILES

C1CCN(C1)CCNCCSC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Origin of Product

United States

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